Cas no 1272732-49-6 ((4R)-8-FLUORO-6-METHYLCHROMANE-4-YLAMINE)

(4R)-8-FLUORO-6-METHYLCHROMANE-4-YLAMINE is a chiral amine derivative of the chromane scaffold, characterized by a fluorine substitution at the 8-position and a methyl group at the 6-position. Its stereospecific (4R) configuration enhances selectivity in synthetic applications, particularly in pharmaceutical and agrochemical research. The fluorine substituent improves metabolic stability and bioavailability, while the chromane core contributes to rigid structural geometry, facilitating interactions with biological targets. This compound is valued for its potential as a building block in the synthesis of bioactive molecules, including CNS-targeting agents, due to its balanced lipophilicity and electronic properties. Suitable for use in asymmetric synthesis and medicinal chemistry studies.
(4R)-8-FLUORO-6-METHYLCHROMANE-4-YLAMINE structure
1272732-49-6 structure
商品名:(4R)-8-FLUORO-6-METHYLCHROMANE-4-YLAMINE
CAS番号:1272732-49-6
MF:C10H12FNO
メガワット:181.206786155701
CID:5582406
PubChem ID:131124530

(4R)-8-FLUORO-6-METHYLCHROMANE-4-YLAMINE 化学的及び物理的性質

名前と識別子

    • (4R)-8-FLUORO-6-METHYLCHROMANE-4-YLAMINE
    • 2H-1-Benzopyran-4-amine, 8-fluoro-3,4-dihydro-6-methyl-, (4R)-
    • (R)-8-FLUORO-6-METHYLCHROMAN-4-AMINE
    • 1272732-49-6
    • Y12787
    • インチ: 1S/C10H12FNO/c1-6-4-7-9(12)2-3-13-10(7)8(11)5-6/h4-5,9H,2-3,12H2,1H3/t9-/m1/s1
    • InChIKey: CSYWACIANDUHGL-SECBINFHSA-N
    • ほほえんだ: FC1=CC(C)=CC2=C1OCC[C@H]2N

計算された属性

  • せいみつぶんしりょう: 181.090292168g/mol
  • どういたいしつりょう: 181.090292168g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 188
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

  • 密度みつど: 1.166±0.06 g/cm3(Predicted)
  • ふってん: 248.3±40.0 °C(Predicted)
  • 酸性度係数(pKa): 8.44±0.20(Predicted)

(4R)-8-FLUORO-6-METHYLCHROMANE-4-YLAMINE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1795029-1g
(R)-8-fluoro-6-methylchroman-4-amine
1272732-49-6 98%
1g
¥9651.00 2024-08-09

(4R)-8-FLUORO-6-METHYLCHROMANE-4-YLAMINE 関連文献

(4R)-8-FLUORO-6-METHYLCHROMANE-4-YLAMINEに関する追加情報

Chemical Profile of (4R)-8-FLUORO-6-METHYLCHROMANE-4-YLAMINE (CAS No. 1272732-49-6)

(4R)-8-FLUORO-6-METHYLCHROMANE-4-YLAMINE, identified by its CAS number 1272732-49-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the chromane class of heterocyclic aromatic compounds, characterized by a benzene ring fused with a cyclohexane ring. The presence of a fluorine substituent at the 8-position and a methyl group at the 6-position introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.

The< strong>fluorine atom in (4R)-8-FLUORO-6-METHYLCHROMANE-4-YLAMINE plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates. Fluorine substitution is widely recognized for its ability to enhance metabolic stability, improve binding affinity to biological targets, and prolong the half-life of pharmaceuticals. In recent years, the strategic use of fluorinated compounds has been pivotal in the development of next-generation therapeutics, particularly in oncology and central nervous system (CNS) disorders.

The< strong>methyl group at the 6-position contributes to the steric environment of the molecule, influencing its interactions with biological receptors. This modification can fine-tune the compound's solubility, bioavailability, and overall pharmacological profile. The combination of these structural features makes (4R)-8-FLUORO-6-METHYLCHROMANE-4-YLAMINE an intriguing candidate for further exploration in medicinal chemistry.

In recent academic research, (4R)-8-FLUORO-6-METHYLCHROMANE-4-YLAMINE has been investigated as a potential intermediate in the synthesis of novel therapeutic agents. Studies have demonstrated its utility in generating derivatives with enhanced biological activity. For instance, researchers have explored its transformation into kinase inhibitors and anti-inflammatory compounds, leveraging its chromane core for optimal receptor binding.

The stereochemistry of (4R)-8-FLUORO-6-METHYLCHROMANE-4-YLAMINE, specifically the (R) configuration at the 4-position, is critical for its pharmacological efficacy. Chiral centers often dictate the biological activity of molecules, and the precise arrangement of atoms can significantly impact how a compound interacts with enzymes and receptors. This aspect has been a focal point in synthetic chemistry efforts to optimize the compound's therapeutic potential.

Recent advancements in computational chemistry have enabled more efficient screening and design of fluorinated chromane derivatives like (4R)-8-FLUORO-6-METHYLCHROMANE-4-YLAMINE. Molecular modeling techniques have been employed to predict binding affinities and identify promising analogs for further development. These computational tools have accelerated the drug discovery process, allowing researchers to prioritize compounds based on their predicted biological activity.

The pharmaceutical industry has shown particular interest in fluorinated chromanes due to their versatility as drug candidates. Several preclinical studies have highlighted the potential of this class of compounds in treating various diseases. For example, derivatives of (4R)-8-FLUORO-6-METHYLCHROMANE-4-YLAMINE have demonstrated efficacy in models of neurodegenerative disorders, suggesting that further investigation could yield valuable therapeutic options.

In conclusion, (4R)-8-FLUORO-6-METHYLCHROMANE-4-YLAMINE (CAS No. 1272732-49-6) represents a promising chemical entity with significant potential in pharmaceutical research. Its unique structural features, including the presence of both< strong>fluorine and< strong>methyl substituents, make it an attractive scaffold for developing novel therapeutics. Ongoing studies continue to uncover new applications for this compound, reinforcing its importance in medicinal chemistry and drug discovery efforts.

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